

Application Notes and Protocols: Amivantamab (AMG9678 Substitute) Dosage and Administration Guidelines

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Compound of Interest		
Compound Name:	AMG9678	
Cat. No.:	B15620554	Get Quote

Disclaimer: Information for the compound "AMG9678" is not publicly available. This document utilizes Amivantamab (Rybrevant®) as a substitute to demonstrate the requested format and content structure for detailed Application Notes and Protocols. The following information pertains exclusively to Amivantamab and should not be attributed to AMG9678.

Introduction

Amivantamab is a bispecific antibody that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition (MET) factor. This dual-targeting mechanism allows it to inhibit tumor growth and survival in non-small cell lung cancer (NSCLC) with specific genetic alterations. These application notes provide a comprehensive overview of the dosage and administration guidelines for Amivantamab, intended for researchers, scientists, and drug development professionals.

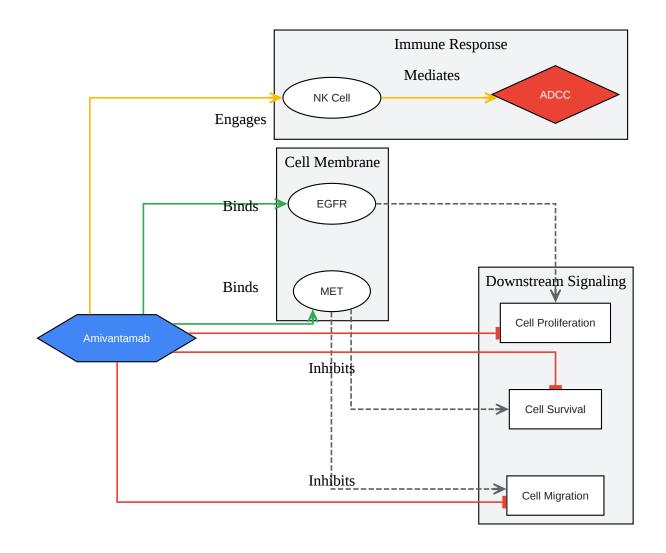
Mechanism of Action

Amivantamab exerts its anti-tumor effects through a multi-faceted mechanism of action:

 EGFR and MET Binding: Amivantamab simultaneously binds to the extracellular domains of both EGFR and MET, preventing ligand-induced activation and subsequent downstream signaling.



- Receptor Degradation: The binding of Amivantamab can lead to the internalization and degradation of both EGFR and MET, reducing their cell surface expression.
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Amivantamab can engage with immune effector cells, such as natural killer (NK) cells, leading to the destruction of tumor cells.



Inhibits



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Figure 1: Amivantamab Mechanism of Action

Dosage and Administration

The recommended dosage of Amivantamab is based on the patient's body weight and is administered via intravenous (IV) infusion.

Dosing Schedule

Table 1: Amivantamab Dosing Schedule for Monotherapy[1][2]

Patient Body Weight	Weeks 1-4 (Weekly)	Week 5 and Onwards (Every 2 Weeks)
< 80 kg	1050 mg	1050 mg
≥ 80 kg	1400 mg	1400 mg

• The initial dose in Week 1 is administered as a split infusion on Day 1 and Day 2.[1][2]

Infusion Rates

To minimize the risk of infusion-related reactions (IRRs), a specific infusion rate schedule should be followed.

Table 2: Amivantamab Infusion Rates for Patients < 80 kg[1]

Infusion	Initial Rate (First 2 hours)	Subsequent Rate
Week 1, Day 1 (350 mg)	50 mL/hour	75 mL/hour
Week 1, Day 2 (700 mg)	50 mL/hour	75 mL/hour
Week 2 (1050 mg)	85 mL/hour	Not Applicable
Subsequent Infusions (1050 mg)	125 mL/hour	Not Applicable



Table 3: Amivantamab Infusion Rates for Patients \geq 80 kg[1][2]

Infusion	Initial Rate (First 2 hours)	Subsequent Rate
Week 1, Day 1 (350 mg)	50 mL/hour	75 mL/hour
Week 1, Day 2 (1050 mg)	35 mL/hour	50 mL/hour
Week 2 (1400 mg)	65 mL/hour	Not Applicable
Week 3 (1400 mg)	85 mL/hour	Not Applicable
Subsequent Infusions (1400 mg)	125 mL/hour	Not Applicable

Premedication

To reduce the risk of IRRs, premedication is required before the initial infusion and recommended for subsequent infusions.

Table 4: Recommended Premedication Regimen[1][2]

Medication	Timing	
Antihistamine (e.g., diphenhydramine)	30-60 minutes prior to infusion	
Antipyretic (e.g., acetaminophen)	30-60 minutes prior to infusion	
Glucocorticoid (e.g., dexamethasone)	Required for Week 1, Day 1 and Day 2 infusions. Optional for subsequent infusions.	

Experimental ProtocolsIn Vitro Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of Amivantamab on the proliferation of cancer cell lines with EGFR and/or MET alterations.

Materials:

• EGFR/MET-positive cancer cell lines (e.g., NCI-H1975, HCC827)

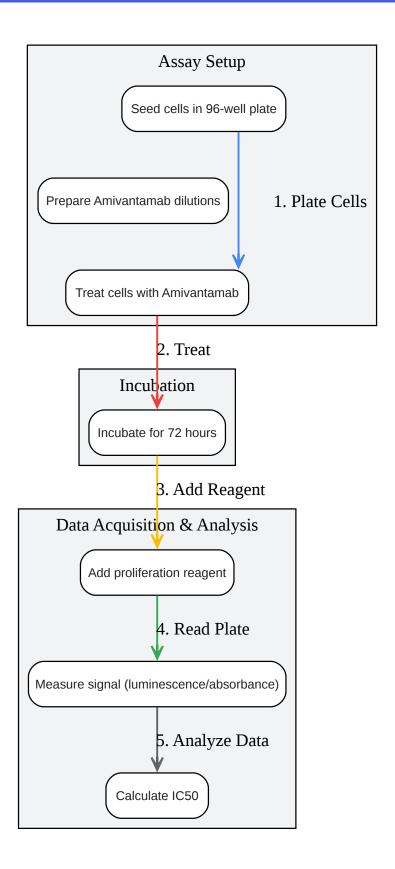


- Complete cell culture medium
- Amivantamab
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of Amivantamab in complete culture medium.
- Remove the existing medium from the wells and add 100 μ L of the Amivantamab dilutions. Include a vehicle control (medium without antibody).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the Amivantamab concentration.





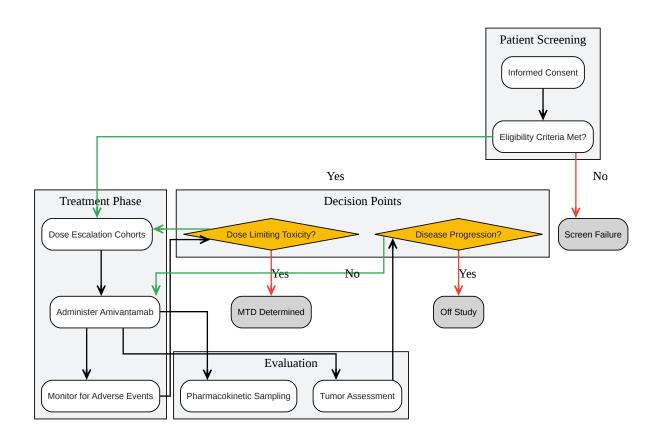
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Figure 2: Cell Proliferation Assay Workflow



Clinical Trial Protocol Logic

The following diagram illustrates the logical flow of a typical Phase 1 clinical trial for a novel therapeutic agent like Amivantamab.



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Figure 3: Clinical Trial Protocol Logic

Safety and Tolerability



Common adverse reactions associated with Amivantamab include infusion-related reactions, rash, paronychia, musculoskeletal pain, dyspnea, nausea, fatigue, and edema. It is crucial to monitor patients for these and other potential side effects throughout the course of treatment. Dose modifications or discontinuation may be necessary in the event of severe or intolerable adverse reactions.

Conclusion

These application notes provide a summary of the dosage, administration, and relevant experimental protocols for Amivantamab. Adherence to these guidelines is critical for ensuring patient safety and for the accurate interpretation of preclinical and clinical research findings. As with any therapeutic agent, further research is ongoing, and these guidelines may be updated as more data becomes available.

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